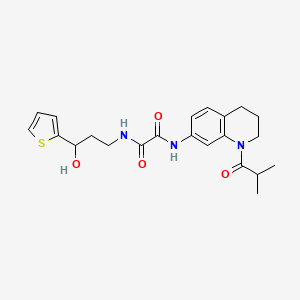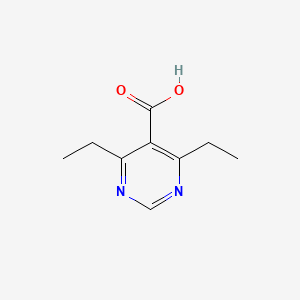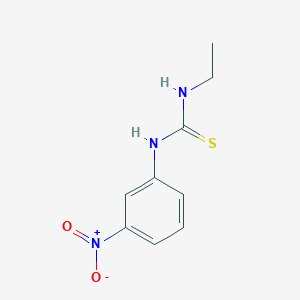
N-benzyl-3-nitropyridin-2-amine
Vue d'ensemble
Description
N-benzyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C12H11N3O2 . It has a molecular weight of 229.24 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11N3O2/c16-15(17)11-7-4-8-13-12(11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14) . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
Nitropyridines, which are related to this compound, undergo a reaction mechanism that is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical and Chemical Properties Analysis
This compound is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Applications De Recherche Scientifique
Catalysis and Synthesis
N-benzyl-3-nitropyridin-2-amine has been found to be significant in the field of catalysis and synthesis. For instance, it has been utilized in iron-catalyzed intermolecular amination of benzylic C(sp3)-H bonds. This method is especially useful for the direct installation of 2-aminopyridine into benzylic and heterobenzylic positions, showing selective amination of 2° benzylic C(sp3)-H bond over the 3° and 1° benzylic C(sp3)-H bonds. Such a method is of great importance in medicinal chemistry and drug discovery due to its efficiency and use of biocompatible base metal catalysis (Hillol Khatua et al., 2022).
NMR Spectroscopy Studies
The compound has been subject to studies using NMR spectroscopy. One such study involves the 1H and 13C NMR spectra of substituted nitropyridines, including 3-nitro-, 5-nitro-, and 3,5-dinitro-2-methoxypyridines. These studies help in understanding the conformation and electronic structure of such compounds, which is essential in designing more efficient molecules for various applications (N. Nudelman & S. Cerdeira, 1986).
Kinetics and Reaction Mechanisms
Research has also been done on the kinetics and reaction mechanisms involving this compound. For example, studies have been conducted on nucleophilic displacement reactions in aromatic systems involving substituted α-halogenopyridines, which shed light on the reactivity and mechanisms of these compounds in various chemical processes (D. Brewis et al., 1974).
Formation of Novel Compounds
Additionally, this compound has been used in the synthesis of novel compounds. For example, its derivatives have been synthesized through oxidative nucleophilic substitution of hydrogen, leading to the creation of new chemical entities with potential applications in various fields (Oana-Irina Patriciu et al., 2007).
Applications in Reductive Aminations
It plays a role in catalytic reductive aminations using molecular hydrogen, which are crucial for synthesizing different kinds of amines and functionalizing them. These reactions are pivotal in producing pharmaceuticals, agrochemicals, and biomolecules (K. Murugesan et al., 2020).
Propriétés
IUPAC Name |
N-benzyl-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-15(17)11-7-4-8-13-12(11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBKTZWUWVAWBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2658076.png)


![(1R,5S)-N-(4-ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2658079.png)



![3-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2658086.png)



![Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2658095.png)

